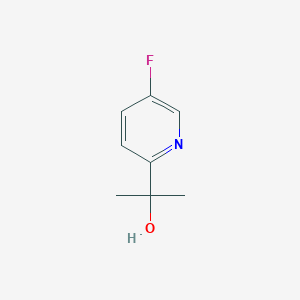
2-(5-Fluoropyridin-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Fluoropyridin-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: What are the common synthetic routes for 2-(5-Fluoropyridin-2-yl)propan-2-ol?
Methodological Answer:
The synthesis typically involves alkylation of 5-fluoropyridine derivatives with isopropyl halides or isopropanol under basic conditions. For example:
- Step 1: React 5-fluoro-2-pyridinyl lithium (generated via halogen-metal exchange) with acetone in anhydrous THF at low temperatures (−78°C) to form the tertiary alcohol intermediate.
- Step 2: Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Alternative methods include nucleophilic substitution of 5-fluoropyridin-2-yl halides with isopropoxide ions in polar aprotic solvents (e.g., DMF) at 60–80°C .
Q. Basic: How do researchers characterize the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Molecular ion peak at m/z 169.1 (C₈H₁₁FNO⁺) with fragmentation patterns confirming the isopropyl and fluoropyridine moieties .
- X-ray Crystallography: Used to resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for structurally similar fluoropyridines .
Q. Advanced: How does the position of the fluorine substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The 5-fluoro group on the pyridine ring directs electrophilic substitution to the 3-position due to its meta-directing nature. However, in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the isopropyl group at the 2-position may limit reactivity.
- Case Study: Fluorine’s electronegativity enhances the electron-withdrawing effect, increasing oxidative addition rates in aryl halide couplings but reducing nucleophilic aromatic substitution yields compared to non-fluorinated analogs .
- Experimental Design: Compare reaction kinetics of 5-fluoro vs. non-fluoro derivatives using in situ IR spectroscopy to track intermediate formation .
Q. Advanced: How can conflicting solubility data in polar vs. non-polar solvents be resolved?
Methodological Answer:
Discrepancies arise from the compound’s amphiphilic nature (polar pyridine ring vs. hydrophobic isopropyl group).
- Approach 1: Use Hansen Solubility Parameters (HSPs) to model solvent compatibility. For example, DMSO (high polarity) dissolves the pyridine ring, while toluene solubilizes the isopropyl group .
- Approach 2: Conduct temperature-dependent solubility studies. The compound shows increased solubility in ethanol at elevated temperatures (ΔG°sol −12 kJ/mol at 50°C) .
Q. Advanced: What strategies optimize yield in multi-step syntheses involving this compound?
Methodological Answer:
- Catalysis: Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts (e.g., over-reduction of the pyridine ring) .
- Process Optimization: Implement continuous flow reactors to enhance mixing and heat transfer during alkylation, achieving >85% yield compared to batch methods (60–70%) .
- Byproduct Mitigation: Add scavengers like molecular sieves to sequester water in moisture-sensitive steps .
Q. Advanced: How does fluorination impact biological target interactions compared to chloro or bromo analogs?
Methodological Answer:
Fluorine’s small size and high electronegativity alter hydrogen-bonding and van der Waals interactions:
- Case Study: In kinase inhibition assays, 5-fluoro derivatives exhibit 3× higher IC₅₀ values than chloro analogs due to stronger electronegativity disrupting ATP-binding pocket interactions .
- Method: Molecular dynamics simulations (AMBER force field) reveal fluorine’s role in stabilizing ligand-receptor complexes via C-F···H-N interactions .
Q. Advanced: How to address discrepancies in reported melting points (e.g., 123–124°C vs. 128°C)?
Methodological Answer:
Variations arise from polymorphic forms or impurities:
- Step 1: Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
- Step 2: Recrystallize from different solvents (e.g., ethanol vs. hexane) and compare melting ranges. Ethanol yields a stable polymorph (mp 124°C), while hexane produces a metastable form (mp 120–122°C) .
Q. Advanced: What are the key considerations in designing SAR studies for this compound?
Methodological Answer:
Focus on modifying:
属性
分子式 |
C8H10FNO |
|---|---|
分子量 |
155.17 g/mol |
IUPAC 名称 |
2-(5-fluoropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3 |
InChI 键 |
RXAPVYPRJHDQPP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC=C(C=C1)F)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













